![molecular formula C16H13NO4S B143421 2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 132465-10-2](/img/structure/B143421.png)
2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
2-Thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate, or 2-TECP, is a novel compound with a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. It has been studied extensively in both in vitro and in vivo models, and its potential for therapeutic applications is an area of growing interest.
Scientific Research Applications
Lipoxygenase Inhibition
Lipoxygenases are a family of enzymes that oxidize fatty acids to produce lipid mediators, which play a crucial role in several physiological and pathological processes, including inflammation, allergy, and cancer. 2-TEDC has been identified as a potent inhibitor of 5-, 12-, and 15-lipoxygenase . The IC50 values (the concentration of the inhibitor where the response is reduced by half) are 0.09, 0.013, and 0.5 μM respectively . This suggests that 2-TEDC could be used in research to study the role of lipoxygenases in various biological processes and diseases.
Mechanism of Action
Target of Action
2-TEDC, also known as 2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a potent inhibitor of 5-, 12-, and 15-lipoxygenase . Lipoxygenases are a family of enzymes that oxidize fatty acids to produce lipid mediators, which play a crucial role in cell signaling and inflammation.
Mode of Action
2-TEDC interacts with its targets, the lipoxygenases, by inhibiting their enzymatic activity. The IC50 values, which represent the concentration of 2-TEDC required to inhibit 50% of the enzyme’s activity, are 0.09 μM for 5-lipoxygenase, 0.013 μM for 12-lipoxygenase, and 0.5 μM for 15-lipoxygenase . This inhibition disrupts the production of lipid mediators, thereby affecting cell signaling and inflammatory responses.
Result of Action
The primary result of 2-TEDC’s action is the inhibition of lipoxygenase activity, leading to a decrease in the production of lipid mediators. This can result in reduced inflammation and altered immune responses. It has been suggested that 2-TEDC could be used for the research of atherosclerosis , a disease characterized by inflammation and the buildup of plaques in the arteries.
properties
IUPAC Name |
2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGLTUBCAGZLHP-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
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